molecular formula C8H4BrNO2 B021408 6-溴异靛红 CAS No. 6326-79-0

6-溴异靛红

货号 B021408
CAS 编号: 6326-79-0
分子量: 226.03 g/mol
InChI 键: HVPQMLZLINVIHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoisatin is an organic compound that belongs to the family of isatins, which are derivatives of 2-hydroxy-1,2-dihydropyridine. It is a colorless solid with a molecular weight of 251.04 g/mol and a melting point of 217-219°C. 6-Bromoisatin is used in various scientific research applications, such as synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It also has potential for future directions.

科学研究应用

  1. 结肠癌

    6-溴异靛红抑制结肠癌细胞增殖并诱导凋亡,这可以预防结直肠癌啮齿动物模型中的早期肿瘤形成 (Esmaeelian 等人,2013).

  2. 女性生殖癌症

    这种源自 Dicathais orbita 的化合物具有作为女性生殖癌症治疗药物开发的潜力 (Edwards 等人,2012).

  3. 前列腺癌

    6-溴异靛红作为一种有效且选择性的 BET 溴结构域抑制剂,并在小鼠去势抵抗性前列腺癌 (CRPC) 异种移植肿瘤模型中显示出治疗效果 (Zhang 等人,2018).

  4. 化学预防作用

    在一个基因毒性小鼠模型中,6-溴异靛红显著减少了上皮细胞增殖、肿瘤前体和肿瘤数量,起到了化学预防剂的作用 (Rudd 等人,2019).

  5. 结肠癌中的安全性和有效性

    它增强了结肠隐窝中的凋亡并减少了细胞增殖,同时没有显示出肝毒性,表明其在早期结肠癌模型中的安全性和有效性 (Esmaeelian 等人,2017).

  6. 抗炎特性

    6-溴异靛红具有抗炎活性,使其成为一种潜在的天然抗炎药物。这种特性在来自海洋软体动物(如 Dicathais orbita)的化合物中尤为明显 (Ahmad 等人,2017).

  7. VEGFR-2 抑制

    6-溴异靛红并入的异恶唑衍生物显示出抗增殖活性、最小的肝毒性和作为 VEGFR-2 抑制剂的良好生物利用度,这对于癌症治疗很重要 (Radhika 等人,2019).

  8. 抗菌特性

    6-溴异靛红具有轻微的抗菌特性,其存在于澳大利亚骨螺 Dicathais orbita 的卵块中,与成熟有关,并可能起到防御作用 (Benkendorff 等人,2000).

安全和危害

6-Bromoisatin is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

生化分析

Biochemical Properties

6-Bromoisatin has been shown to inhibit the proliferation of HT29 cells, a human colon cancer cell line, at a concentration of 223 µM (0.05 mg/mL) and induce apoptosis without increasing caspase 3/7 activity

Cellular Effects

In cellular models, 6-Bromoisatin has been found to significantly enhance the apoptotic index and reduce cell proliferation in the distal colon . It does not appear to increase the level of lactate dehydrogenase (LDH), a measure of necrosis or late-stage apoptosis .

Molecular Mechanism

It is known to inhibit cell proliferation and induce apoptosis, suggesting it may interact with cellular pathways involved in these processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromoisatin have been observed over time. Stability testing showed an increase of the oxidative compounds 6-bromoisatin and putative tyrindoxyl S-oxide sulphate in the ethanol extracts while more degradation products were seen in the chloroform extracts after months of cold storage .

Dosage Effects in Animal Models

In animal models, 6-Bromoisatin has been found to significantly enhance the apoptotic index and reduce cell proliferation in the distal colon at a dosage of 0.05 mg/g . No significant effects on mouse body weight, liver enzymes, biochemical factors, or blood cells were observed .

Metabolic Pathways

It is known to inhibit cell proliferation and induce apoptosis, suggesting it may interact with metabolic pathways involved in these processes

属性

IUPAC Name

6-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQMLZLINVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212651
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6326-79-0
Record name 1H-Indole-2,3-dione, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6326-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromoisatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the concentrated sulfuric acid (275 mL) at 50° C. was added N-(3-Bromo-phenyl)-2-hydroxyimino-acetamide (55 g, 0.2272 mol). The temperature was raised to 90° C. and maintained for 3 h. The reaction mixture was added to ice cold water to get yellow precipitate. The precipitate was filtered and dried to get the title compound as a yellow solid [50 g, 98%]. This material was taken to the next step without any further purification.
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoisatin
Reactant of Route 2
Reactant of Route 2
6-Bromoisatin
Reactant of Route 3
Reactant of Route 3
6-Bromoisatin
Reactant of Route 4
6-Bromoisatin
Reactant of Route 5
6-Bromoisatin
Reactant of Route 6
Reactant of Route 6
6-Bromoisatin

Q & A

Q1: How does 6-bromoisatin exert its anti-inflammatory effects?

A1: Research suggests that 6-bromoisatin inhibits the activation of the nuclear factor kappa B (NFκB) pathway. [] NFκB plays a critical role in regulating the immune response, and its dysregulation is implicated in various inflammatory diseases. By suppressing NFκB translocation, 6-bromoisatin effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2). []

Q2: What is known about the anticancer properties of 6-bromoisatin?

A2: Studies indicate that 6-bromoisatin exhibits anticancer activity primarily through the induction of apoptosis (programmed cell death) in cancer cells. [, , , , ] Specifically, 6-bromoisatin has shown efficacy in inhibiting the proliferation of colorectal cancer cells [, , , ] and reproductive cancer cells [] in vitro and reducing tumor formation in a rodent model of colorectal cancer. []

Q3: What is the molecular formula, weight, and key spectroscopic data for 6-bromoisatin?

A3:

  • Spectroscopic Data:
    • 1H NMR Spectroscopy: Used to confirm the purity of synthesized 6-bromoisatin [] and characterize the chemical composition of isolated compounds. []
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to characterize the purity and chemical composition of isolated 6-bromoisatin. [, ]
    • Infrared (IR) Spectroscopy: Utilized to identify 6-bromoisatin in extracts from Muricidae molluscs. []

Q4: How does the structure of 6-bromoisatin influence its anti-inflammatory activity?

A4: Structure-activity relationship (SAR) studies have revealed that the bromine atom plays a crucial role in the anti-inflammatory activity of 6-bromoisatin. [] Specifically, the position of the bromine atom on the isatin benzene ring significantly impacts its potency, with 5-bromoisatin exhibiting higher activity than 6-bromoisatin, followed by 7-bromoisatin. [] Furthermore, mono-brominated indoles and isatins demonstrate greater anti-inflammatory effects compared to dimer indoles or non-brominated isatin. []

Q5: Have any studies investigated the bioavailability and pharmacokinetics of 6-bromoisatin?

A6: Yes, research suggests that 6-bromoisatin is bioavailable, as evidenced by its in vivo efficacy following oral administration in rodent models. [, ] While specific pharmacokinetic data is limited, a decrease in plasma potassium levels observed in one study suggests a potential diuretic effect. []

Q6: What are the potential advantages of using 6-bromoisatin as a therapeutic agent?

A7: As a naturally occurring compound found in edible molluscs, 6-bromoisatin offers potential advantages in terms of safety and biocompatibility. [, ] Preclinical studies have indicated minimal toxicity at effective doses, supporting its potential for development as a natural therapeutic agent. [, , ]

Q7: Are there any analytical methods available for quantifying 6-bromoisatin in biological samples?

A8: Yes, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a reliable and validated method for quantifying 6-bromoisatin in biological samples, including Muricidae extracts. [] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and quality control purposes.

Q8: What are the limitations of the current research on 6-bromoisatin?

A8: While promising, current research on 6-bromoisatin is primarily limited to preclinical studies. More extensive in vivo studies are needed to establish its efficacy, safety, and optimal dosage for different applications. Additionally, research on its long-term effects, potential drug interactions, and detailed pharmacokinetic profile is crucial for its clinical translation.

Q9: What are the future directions for research on 6-bromoisatin?

A9: Future research should focus on:

    Q10: What are the implications of climate change on the production of 6-bromoisatin in Muricidae molluscs?

    A12: Research has shown that ocean warming can significantly impact the production and storage of secondary metabolites in marine invertebrates, including 6-bromoisatin in D. orbita. [] Elevated temperatures were found to reduce the proportion of the precursor tyrindoxyl sulphate, while increasing the relative abundance of 6-bromoisatin. [] This highlights the potential vulnerability of natural product sources to climate change and the importance of sustainable harvesting practices.

    Q11: How can mass spectrometry imaging (MSI) contribute to our understanding of 6-bromoisatin metabolism?

    A13: Advanced MSI techniques, such as desorption/ionization on silicon (DIOS) and silver-assisted DIOS, have been successfully employed to map the distribution of 6-bromoisatin metabolites in tissue sections. [, ] These techniques allow for the visualization and identification of metabolites in a spatial context, providing valuable insights into the absorption, distribution, and metabolism of 6-bromoisatin in biological systems.

    Q12: What is the significance of studying the reproductive system of Dicathais orbita in relation to 6-bromoisatin?

    A14: Studies have explored the distribution of Tyrian purple precursors, including 6-bromoisatin, in the reproductive system of D. orbita. [] This research sheds light on the potential role of these compounds in reproductive processes and provides valuable information for understanding the biosynthesis and ecological significance of 6-bromoisatin.

    Q13: What is the historical significance of Tyrian purple and its precursors?

    A15: Tyrian purple, a dye historically obtained from Muricidae molluscs, has played a significant cultural and economic role since ancient times. [] Research on the chemical composition of Tyrian purple and its precursors, including 6-bromoisatin, provides insights into historical dyeing practices and contributes to our understanding of the evolution of natural product use throughout history.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。